5-Chloropentan-2-ol CAS 15146-94-8 chemical properties
5-Chloropentan-2-ol CAS 15146-94-8 chemical properties
An In-depth Technical Guide to 5-Chloropentan-2-ol (CAS 15146-94-8)
Abstract: 5-Chloropentan-2-ol is a bifunctional organic compound featuring both a secondary alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and other complex molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, intended for researchers, chemists, and professionals in drug development. We delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Physicochemical and Spectroscopic Profile
5-Chloropentan-2-ol is a liquid at room temperature, characterized by a pentane backbone with a hydroxyl group at the C-2 position and a chlorine atom at the C-5 position.[1] This structure confers upon it the properties of both a secondary alcohol and a halogenated alkane.
Physicochemical Properties
The key physical and chemical properties of 5-Chloropentan-2-ol are summarized in the table below. The presence of the polar hydroxyl group allows for hydrogen bonding, rendering it soluble in water and influencing its boiling point.[1]
| Property | Value | Source(s) |
| CAS Number | 15146-94-8 | [1][2] |
| Molecular Formula | C₅H₁₁ClO | [2] |
| Molecular Weight | 122.59 g/mol | [1][2] |
| Physical Form | Liquid | [3][4] |
| Boiling Point | 66-68 °C at 3 mmHg | [3] |
| Density | ~1.0 g/cm³ | [5] |
| pKa (Predicted) | 15.08 ± 0.20 | [2] |
| Storage Temperature | -20°C, sealed in dry conditions | [3][4] |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for the unambiguous identification and quality control of 5-Chloropentan-2-ol. Below is an expert interpretation of its expected spectra based on its molecular structure.
The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The chemical shifts are influenced by adjacent electronegative atoms (oxygen and chlorine).
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-CH(OH)- (C2-H): Expected as a multiplet around δ 3.7-3.9 ppm . This proton is deshielded by the adjacent hydroxyl group.
-
-CH₂Cl (C5-H₂): Expected as a triplet around δ 3.5-3.6 ppm . These protons are deshielded by the terminal chlorine atom.
-
-CH₃ (C1-H₃): Expected as a doublet around δ 1.1-1.2 ppm , coupled to the C2 proton.
-
-CH₂- (C3 and C4-H₂): Expected as complex multiplets in the δ 1.5-1.9 ppm region.
-
-OH: A broad singlet, with a chemical shift that can vary (typically δ 1.5-4.0 ppm ) depending on concentration and solvent.
Expert Insight: The distinct downfield shifts of the protons at C2 and C5 are the primary diagnostic signals in the ¹H NMR spectrum, confirming the positions of the alcohol and chloride functional groups. Standard aliphatic proton-proton coupling constants of approximately 6-8 Hz are expected.[6]
The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C1 (-CH₃) | ~23 ppm | Standard aliphatic methyl carbon. |
| C2 (-CH(OH)-) | ~67-69 ppm | Deshielded by the hydroxyl group. |
| C3 (-CH₂-) | ~35-38 ppm | Aliphatic methylene carbon. |
| C4 (-CH₂-) | ~28-30 ppm | Aliphatic methylene, less influenced by electronegative groups than C3 and C5. |
| C5 (-CH₂Cl) | ~44-46 ppm | Deshielded by the terminal chlorine atom.[7] |
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ , characteristic of the alcohol hydroxyl group undergoing hydrogen bonding.[8]
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹ ) corresponding to the sp³ C-H bonds of the alkyl chain.[8]
-
C-O Stretch: A strong absorption in the fingerprint region, around 1050-1150 cm⁻¹ , indicating a secondary alcohol.
-
C-Cl Stretch: An absorption in the lower wavenumber region, typically 650–750 cm⁻¹ .
Electron ionization mass spectrometry (EI-MS) will lead to fragmentation, providing structural information.
-
Molecular Ion (M⁺): A pair of peaks at m/z 122 and m/z 124 with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[9]
-
Key Fragments:
-
[M-H₂O]⁺: Loss of water from the alcohol, leading to peaks at m/z 104/106.
-
[M-Cl]⁺: Loss of a chlorine radical, resulting in a fragment at m/z 87 .
-
Alpha-Cleavage: Cleavage of the C1-C2 bond can yield a fragment at m/z 45 ([CH₃CHOH]⁺). Cleavage of the C2-C3 bond can lead to the loss of a propyl chloride radical.
-
Synthesis and Purification
5-Chloropentan-2-ol is not commonly prepared in introductory labs but is accessible through standard organic transformations. A reliable method is the selective reduction of the corresponding ketone, 5-chloro-2-pentanone. This precursor is commercially available and can be synthesized from α-acetyl-γ-butyrolactone.[10]
Experimental Protocol: Reduction of 5-Chloro-2-pentanone
This protocol describes a robust and scalable method for synthesizing 5-Chloropentan-2-ol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
5-Chloro-2-pentanone (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄, 1.1 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve 5-chloro-2-pentanone in methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution over 20-30 minutes. Causality Note: A slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases and the pH is slightly acidic (pH ~6). This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Extraction: Remove most of the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with diethyl ether or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-Chloropentan-2-ol.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation to obtain a high-purity liquid.[3]
Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with the expected data outlined in Section 1.2.
Chemical Reactivity and Mechanistic Insights
The utility of 5-Chloropentan-2-ol as a synthetic intermediate stems from its two distinct reactive centers: the nucleophilic/basic secondary alcohol and the electrophilic carbon bearing the chlorine atom.
Reactions at the Hydroxyl Group
-
Oxidation: The secondary alcohol can be oxidized back to the parent ketone, 5-chloro-2-pentanone, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.[11] The choice of oxidant is critical to avoid side reactions involving the chloride. Milder conditions are generally preferred.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids (under acidic catalysis) or be converted into an ether via the Williamson ether synthesis after deprotonation with a suitable base.
Reactions at the Chloro Group
The primary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[3]
-
Nucleophilic Substitution (Sₙ2): The C-Cl bond can be displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻, R-O⁻) to introduce new functional groups at the C-5 position. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[12] Because it is a primary halide, the Sₙ2 pathway is strongly favored over Sₙ1, minimizing the risk of elimination or rearrangement products.
Expert Insight: The bifunctional nature of this molecule allows for sequential or orthogonal reaction strategies. For instance, the hydroxyl group can be protected (e.g., as a silyl ether), allowing for selective manipulation of the chloro group. Subsequently, the protecting group can be removed to unmask the alcohol for further transformation.
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- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
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